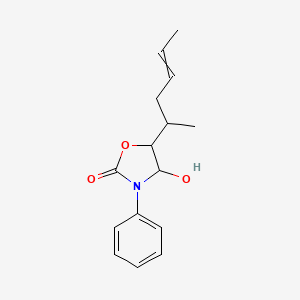![molecular formula C8H6Br2 B14306385 1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)
1-Bromo-3-[(E)-2-bromovinyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-[(E)-2-bromovinyl]benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound features a benzene ring substituted with a bromine atom and a bromovinyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-[(E)-2-bromovinyl]benzene can be synthesized through several methods, including electrophilic aromatic substitution and cross-coupling reactions. One common method involves the bromination of 3-vinylbenzene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds through the formation of a bromonium ion intermediate, followed by the addition of the bromine atom to the vinyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-[(E)-2-bromovinyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 3-ethylbenzene derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: 3-Hydroxy-1-bromobenzene or 3-Amino-1-bromobenzene.
Oxidation: 3-Bromo-2-formylbenzene or 3-Bromo-2-carboxybenzene.
Reduction: 3-Ethylbenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-[(E)-2-bromovinyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-[(E)-2-bromovinyl]benzene involves its interaction with various molecular targets, including enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can undergo metabolic activation to form reactive intermediates that interact with cellular components, disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-3-[(E)-2-chlorovinyl]benzene
- 1-Bromo-3-[(E)-2-fluorovinyl]benzene
- 1-Bromo-3-[(E)-2-iodovinyl]benzene
Uniqueness
1-Bromo-3-[(E)-2-bromovinyl]benzene is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The bromine atoms also impart distinct electronic properties to the compound, influencing its interactions with other molecules and its behavior in chemical reactions.
Eigenschaften
Molekularformel |
C8H6Br2 |
|---|---|
Molekulargewicht |
261.94 g/mol |
IUPAC-Name |
1-bromo-3-(2-bromoethenyl)benzene |
InChI |
InChI=1S/C8H6Br2/c9-5-4-7-2-1-3-8(10)6-7/h1-6H |
InChI-Schlüssel |
YMTNXAURZFGPPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


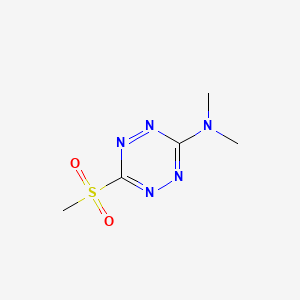
![1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole](/img/structure/B14306327.png)
![Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14306330.png)
![Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14306343.png)
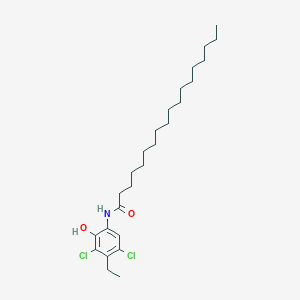
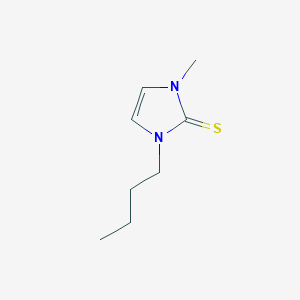

![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)
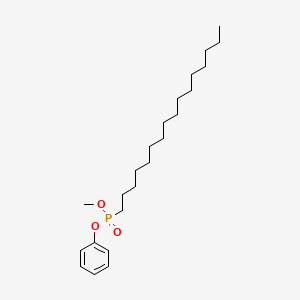
![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)
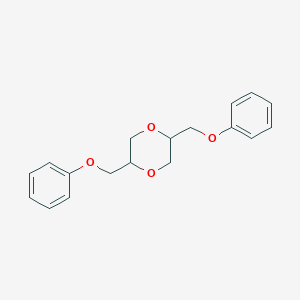

![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)
